molecular formula C27H35N5O8S B1583615 (Met(O)5)-Enkephalin CAS No. 60283-51-4

(Met(O)5)-Enkephalin

Cat. No.: B1583615
CAS No.: 60283-51-4
M. Wt: 589.7 g/mol
InChI Key: CCPFKWGXRJOQQR-BIPRHWAESA-N
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Description

(Met(O)5)-Enkephalin is a modified form of the naturally occurring peptide enkephalin, which is an endogenous opioid peptide. Enkephalins are part of the body’s natural pain management system and are involved in regulating nociception in the body. This compound specifically refers to methionine enkephalin where the methionine residue is oxidized.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Met(O)5)-Enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The oxidation of the methionine residue to methionine sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide or dimethyl sulfoxide under controlled conditions to avoid over-oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves:

    Solid-phase peptide synthesis (SPPS): Automated synthesizers add amino acids sequentially.

    Oxidation: Controlled oxidation of methionine to methionine sulfoxide.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

Chemical Reactions Analysis

Types of Reactions

(Met(O)5)-Enkephalin can undergo various chemical reactions, including:

    Oxidation: Further oxidation of methionine sulfoxide to methionine sulfone.

    Reduction: Reduction of methionine sulfoxide back to methionine.

    Substitution: Amino acid substitution reactions can modify the peptide sequence.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, dimethyl sulfoxide.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

    Oxidation: Methionine sulfone.

    Reduction: Methionine.

    Substitution: Modified enkephalin peptides with different amino acid sequences.

Scientific Research Applications

(Met(O)5)-Enkephalin has several applications in scientific research:

    Chemistry: Used as a model peptide to study oxidation and reduction reactions.

    Biology: Investigated for its role in pain modulation and neurotransmission.

    Medicine: Explored for potential therapeutic applications in pain management and neurodegenerative diseases.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

(Met(O)5)-Enkephalin exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. These receptors include mu, delta, and kappa opioid receptors. Upon binding, this compound activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduced cyclic AMP levels, and decreased neurotransmitter release. This results in analgesic effects and modulation of pain perception.

Comparison with Similar Compounds

Similar Compounds

    Leucine Enkephalin: Another endogenous opioid peptide with leucine instead of methionine.

    Beta-Endorphin: A longer peptide with higher affinity for opioid receptors.

    Dynorphin: A peptide with a different sequence but similar opioid activity.

Uniqueness

(Met(O)5)-Enkephalin is unique due to the oxidation of the methionine residue, which can affect its binding affinity and activity at opioid receptors. This modification can also influence its stability and resistance to enzymatic degradation compared to its non-oxidized counterpart.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPFKWGXRJOQQR-BIPRHWAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975697
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methanesulfinyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60283-51-4
Record name Enkephalin-met, sulfoxide-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060283514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methanesulfinyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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